N-丙基甘氨酸

描述

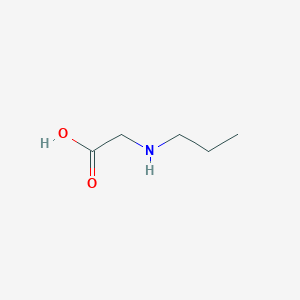

Glycine, N-propyl- is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . Glycine has a chemical formula of C2H5NO2 and is the smallest of all the amino acids . It consists of a side chain along with a hydrogen molecule . Glycine was isolated in the year 1820 from a substance called gelatin .

Synthesis Analysis

N-alkylated glycine derivatives were prepared and characterized using single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis . Chloride salts, H2EtGlyCl, H2(n-PrGly)Cl, and H2(i-PrGly)Cl were prepared by aminolysis of chloroacetic acid with respective alkylamine . Nitrate salts, H2EtGlyNO3, H2(i-PrGly)NO3, H2(n-PrGly)NO3, and zwitterionic compound H(n-PrGly)·1/3H2O were prepared using ion exchange reactions from corresponding chloride salts .Molecular Structure Analysis

In its crystalline states and in neutral aqueous solution, glycine exists in the zwitterionic form, NH3+–CH2–COO− . The structure of Glycine, N-propyl- is not explicitly mentioned in the search results, but it can be inferred that it would have a similar structure to glycine, with an additional propyl group attached.Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .科学研究应用

1. 甘氨酸受体功能和酒精/麻醉作用

甘氨酸受体 (GlyRs) 是配体门控离子通道超家族中的关键成员。Lobo、Trudell 和 Harris (2006) 的一项研究探讨了丙基甲硫酸甲酯 (丙基 MTS),一种酒精类似物,如何与 GlyR 位点反应,影响受体功能以及与酒精和麻醉剂的相互作用。这证明了 GlyRs 中特定 TM4 位点的重要性及其在酒精和麻醉作用中的作用 (Lobo, Trudell, & Harris, 2006).

2. 对幽门螺杆菌的抗菌活性

甘氨酸已显示出作为抗菌剂的潜力,特别是对幽门螺杆菌。Minami 等人 (2004) 观察到甘氨酸与阿莫西林结合对幽门螺杆菌表现出协同活性,表明它在新的根除疗法中发挥作用,尤其是对耐克拉霉素的菌株 (Minami et al., 2004).

3. 增强 NMDA 受体介导的反应

甘氨酸在 NMDA 受体复合物中充当谷氨酸的共激动剂。Kinney 等人 (2003) 发现 GlyT1 抑制剂 NFPS 在体内增强了 NMDA 受体敏感活动,并在啮齿动物行为中表现出抗精神病特征。这表明在治疗与 NMDA 受体功能减退相关的疾病中具有潜在的治疗应用 (Kinney et al., 2003).

4. 甘氨酸在植物抗逆性中的作用

甜菜碱甘氨酸 (GB) 和脯氨酸以其在植物耐逆性中的作用而闻名。Ashraf 和 Foolad (2007) 综述了它们在胁迫条件下对酶和膜完整性的有效性,强调了它们在植物渗透调节中的适应性作用。这项研究强调了甘氨酸在增强植物对环境胁迫的适应力中的重要性 (Ashraf & Foolad, 2007).

5. 抗惊厥特性

Geurts 等人 (1998) 的研究表明 N-(苄氧羰基)甘氨酸酰胺具有显着的抗惊厥活性。这些化合物在各种模型中有效抑制癫痫发作,表明它们在开发新的抗癫痫药物中的潜力 (Geurts et al., 1998).

作用机制

Glycine is integral to the formation of alpha-helices in secondary protein structure due to the “flexibility” caused by such a small R group . It is also an inhibitory neurotransmitter . Glycine regulates morphogenetic events by means of their transporters and receptors, emphasizing the role of glycinergic activity in the balance of excitatory and inhibitory signals during development .

安全和危害

属性

IUPAC Name |

2-(propylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUGZIJOVAVBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328826 | |

| Record name | Glycine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-propyl- | |

CAS RN |

25303-14-4 | |

| Record name | Glycine, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-Dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B7806559.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)

![3-[(4-Chlorophenyl)methylazaniumyl]propanoate](/img/structure/B7806618.png)

![3-[(2-Chlorobenzyl)amino]propanoic acid](/img/structure/B7806619.png)

![N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide](/img/structure/B7806646.png)

![2-Hydroxy-N-[3-(methylthio)phenyl]acetamide](/img/structure/B7806655.png)

![4-[(3-Fluorobenzyl)amino]butanoic acid](/img/structure/B7806657.png)

![1-[(4-Nitrophenyl)methyl]-DL-proline](/img/structure/B7806665.png)